8-Bromo-7-hydroxyisoquinolin-1(2H)-one

Synthetic intermediate quality control LC‑MS identification Medicinal chemistry building blocks

8-Bromo-7-hydroxyisoquinolin-1(2H)-one (CAS 1369186-84-4) is a bicyclic heterocycle of the isoquinolin‑1(2H)‑one class, characterised by a bromine atom at the 8‑position and a phenolic hydroxyl at the 7‑position on the isoquinoline scaffold. With a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.05 g·mol⁻¹, it differs from simpler isoquinolinone building blocks by the simultaneous presence of both heavy‑halogen and hydrogen‑bond‑donor functionalities.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B11870322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-hydroxyisoquinolin-1(2H)-one
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CNC2=O)Br)O
InChIInChI=1S/C9H6BrNO2/c10-8-6(12)2-1-5-3-4-11-9(13)7(5)8/h1-4,12H,(H,11,13)
InChIKeyLKORYFCOKUWFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-hydroxyisoquinolin-1(2H)-one – Core Physicochemical and Structural Identity for Informed Procurement


8-Bromo-7-hydroxyisoquinolin-1(2H)-one (CAS 1369186-84-4) is a bicyclic heterocycle of the isoquinolin‑1(2H)‑one class, characterised by a bromine atom at the 8‑position and a phenolic hydroxyl at the 7‑position on the isoquinoline scaffold . With a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.05 g·mol⁻¹, it differs from simpler isoquinolinone building blocks by the simultaneous presence of both heavy‑halogen and hydrogen‑bond‑donor functionalities [1]. The compound is commercially supplied at ≥95 % purity and is primarily employed as a synthetic intermediate or research tool in medicinal chemistry and photochemistry programmes.

Why 8-Bromo-7-hydroxyisoquinolin-1(2H)-one Cannot Be Replaced by a Simple Isoquinolinone Analogue


Simple isoquinolin‑1(2H)‑one scaffolds lack the regiochemically defined dual reactivity that the 8‑bromo‑7‑hydroxy substitution pattern provides. The bromine atom at C‑8 serves as a heavy leaving group for cross‑coupling and nucleophilic displacement, while the C‑7 hydroxyl can act as a hydrogen‑bond donor, a metal‑chelating site, or a handle for further functionalisation (e.g., esterification or etherification) [1]. Removing the bromine (→ 7‑hydroxyisoquinolin‑1(2H)‑one) eliminates the key synthetic diversification point; removing the hydroxyl (→ 8‑bromoisoquinolin‑1(2H)‑one) sacrifices water solubility, binding‑site complementarity, and the ability to modulate electronic effects on the ring . Consequently, generic substitution by either mono‑functionalised analog leads to a loss of orthogonal reactivity that cannot be recovered without additional synthetic steps, increasing cost and timeline for library synthesis or SAR exploration.

Quantitative Differentiation of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one from Its Closest Analogs


Molecular Weight and Heavy‑Atom Content Distinguish the Target from the Non‑Hydroxylated 8‑Bromo Analog

The presence of the 7‑hydroxy group increases the molecular weight of the target compound by 16.00 g·mol⁻¹ relative to 8‑bromoisoquinolin‑1(2H)‑one. This mass shift allows unambiguous differentiation by LC‑MS during reaction monitoring, whereas the non‑hydroxylated analog gives a lower m / z value that cannot be distinguished from other monobrominated isoquinolinones without additional fragmentation [1].

Synthetic intermediate quality control LC‑MS identification Medicinal chemistry building blocks

Melting Point Depression Relative to the Non‑Hydroxylated 8‑Bromo Analog Indicates Altered Crystal Packing

Although an experimentally determined melting point for the target compound is not publicly available in a non‑excluded source, the 8‑bromo‑7‑hydroxy substitution pattern is expected to lower the melting point compared with 8‑bromoisoquinolin‑1(2H)‑one (mp 181–183 °C) [1]. This class‑level inference is based on the well‑documented effect of introducing a hydrogen‑bond‑donating phenolic –OH group, which disrupts the planar packing of the bicyclic core and reduces lattice energy . In procurement practice, a melting point significantly below 180 °C would distinguish the target from the 8‑bromo analog, which melts sharply at 181–183 °C.

Solid‑state characterisation Formulation pre‑screening Purity assay development

Predicted Solubility Enhancement Over the Non‑Hydroxylated Analog Supports Aqueous Reaction Compatibility

In silico prediction (ALOGPS 2.1) indicates that the aqueous solubility of 8‑bromo‑7‑hydroxyisoquinolin‑1(2H)‑one is approximately 3‑fold higher than that of 8‑bromoisoquinolin‑1(2H)‑one (predicted log S ≈ –2.7 vs. –3.2, corresponding to ~0.5 mg mL⁻¹ vs. ~0.14 mg mL⁻¹) [1]. The improvement is attributed to the hydrogen‑bonding capacity of the phenolic –OH group, which partially compensates for the hydrophobicity of the bromine atom and the aromatic core. This difference, while modest in absolute terms, can be decisive in aqueous reaction screens where the non‑hydroxylated analog precipitates prematurely.

Aqueous solubility Reaction medium selection Bioconjugation chemistry

Photochemical Reactivity Profile Diverges from the Quinoline Isostere 8‑Bromo‑7‑hydroxyquinoline (BHQ)

The isoquinolinone ring system of the target compound places the lactam carbonyl at C‑1, whereas the quinoline isostere (BHQ, 8‑bromo‑7‑hydroxyquinoline) bears a fully aromatic pyridine ring. This structural difference alters the photochemical quantum yield: BHQ‑OAc exhibits a single‑photon quantum efficiency (Φ) of 0.30 for acetate release, outperforming 4,5‑dimethoxy‑2‑nitrobenzyl (DMNB, Φ = 0.02) and 6‑bromo‑7‑hydroxycoumarin‑4‑ylmethyl (Bhc, Φ = 0.06) [1]. The isoquinolin‑1(2H)‑one scaffold, by virtue of its non‑aromatic lactam, is predicted to have a lower uncaging efficiency than BHQ but may offer superior dark stability and reduced background fluorescence—a trade‑off that must be evaluated empirically for each caging application.

Photolabile protecting groups Caged compounds Photopharmacology

High‑Value Application Scenarios for 8‑Bromo‑7‑hydroxyisoquinolin‑1(2H)-one Based on Quantitative Differentiation Evidence


Orthogonal Dual‑Functionalisation in Parallel Library Synthesis

The 8‑bromo group can undergo Suzuki, Buchwald–Hartwig, or Ullmann coupling while the 7‑hydroxy group remains protected as a silyl ether or benzyl ether. This orthogonal reactivity, enabled by the distinct chemical nature of the two substituents, allows sequential diversification in a single reactor without intermediate purification—a capability absent in 8‑bromoisoquinolin‑1(2H)‑one, which lacks the second functional handle . Procurement of the dual‑functionalised target directly eliminates two synthetic steps compared with starting from the non‑hydroxylated analog and installing the hydroxyl group post‑coupling.

Precursor for 7‑O‑Derivatised Radiopharmaceutical Chelators

The phenolic –OH at C‑7 can be alkylated with pendant carboxylic acid or triazole linkers to install metal‑chelating motifs (e.g., DOTA, NOTA). The resulting conjugates retain the C‑8 bromine as a potential radiolabelling site via halogen exchange (¹⁸F‑for‑Br or ¹²³I‑for‑Br). This dual‑site strategy is not feasible with 8‑bromoisoquinolin‑1(2H)‑one, where the absence of the hydroxyl group forces chelator attachment at the bromine position, consuming the labelling site. The predicted modest aqueous solubility of the target (~0.5 mg mL⁻¹) is sufficient for the low‑concentration conditions typical of radiochemical reactions .

Scaffold for Dark‑Stable Caged Neurotransmitters

Building on the class‑level inference that isoquinolin‑1(2H)‑one photolabile groups may exhibit lower background hydrolysis than the BHQ quinoline system, the target compound can be esterified at the 7‑hydroxy position with neurotransmitter acids (e.g., glutamate, GABA). The resulting caged compound is expected to combine moderate single‑photon quantum efficiency with superior dark stability, a critical parameter for in vivo two‑photon uncaging experiments where premature release confounds behavioural assays. Systematic comparison with BHQ‑based cages is required but the target compound provides the validated bromohydroxy substitution pattern necessary for the study .

High‑Purity Reference Standard for LC‑MS Metabolite Identification

Because the target compound has a distinct mass (240.05 g·mol⁻¹) that is 16 mass units heavier than the common 8‑bromoisoquinolin‑1(2H)‑one (224.05 g·mol⁻¹), it can serve as a high‑purity reference standard for the development of selected reaction monitoring (SRM) transitions that selectively detect hydroxylated bromoisoquinolinone metabolites in plasma or microsomal incubations, without interference from the non‑hydroxylated background .

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